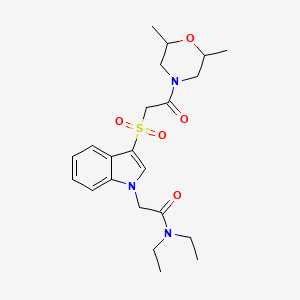

2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

2-(3-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic organic compound featuring a sulfonyl-linked indole core substituted with a 2,6-dimethylmorpholine moiety and an N,N-diethylacetamide group. The compound’s synthesis likely involves sulfonation of indole derivatives followed by coupling with morpholino- and acetamide-containing precursors, as inferred from analogous protocols in and .

Properties

IUPAC Name |

2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5S/c1-5-23(6-2)21(26)14-24-13-20(18-9-7-8-10-19(18)24)31(28,29)15-22(27)25-11-16(3)30-17(4)12-25/h7-10,13,16-17H,5-6,11-12,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYBLNYDMNBRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, with CAS number 894004-91-2, is a complex organic molecule featuring several functional groups, including an indole moiety and a morpholino ring. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 477.6 g/mol. Its structure can be represented as follows:

Research indicates that the compound exhibits significant biological activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance the compound's ability to inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Interaction with Receptors : The indole structure may facilitate binding to various receptors, contributing to its pharmacological effects.

Pharmacological Properties

Various studies have explored the pharmacological properties of this compound:

- Antiinflammatory Activity : Similar compounds have shown efficacy in reducing inflammation by inhibiting phosphodiesterase enzymes (PDE4), which are implicated in inflammatory diseases.

- Anticancer Potential : The indole moiety is associated with anticancer activities, potentially through modulation of cell signaling pathways involved in tumor growth.

Study 1: Antiinflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the antiinflammatory effects of related compounds. The results indicated that compounds with similar structures could significantly reduce pro-inflammatory cytokines in vitro, suggesting that our compound may exhibit comparable effects .

Study 2: Anticancer Activity

In a study focusing on indole derivatives, researchers found that certain analogs inhibited cancer cell proliferation in various cancer lines. The mechanism was attributed to apoptosis induction and cell cycle arrest . This suggests that our compound could be further investigated for its potential use in cancer therapy.

Comparative Analysis

To better understand the biological activity of 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, a comparison with other known compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Roflumilast | PDE4 inhibitor | Anti-inflammatory |

| Apremilast | PDE4 inhibitor | Treatment for psoriasis |

| Vorinostat | Histone deacetylase inhibitor | Cancer therapy |

This table highlights how structural similarities may correlate with specific biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound exhibits significant promise as an anticancer agent due to its structural similarities to known inhibitors of critical pathways involved in cancer progression. For instance, compounds with similar indole and sulfonamide frameworks have shown efficacy in targeting various cancer types by inhibiting key enzymes involved in tumor growth and metastasis.

Mechanism of Action : Research indicates that the compound may interact with specific biological targets, such as kinases or transcription factors involved in cell proliferation. Understanding these interactions is crucial for optimizing its therapeutic potential and safety profile.

Biological Assays : Preliminary studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. For example, compounds structurally related to 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide have been tested for their ability to inhibit phosphodiesterase (PDE) enzymes, leading to reduced inflammation markers in vitro and in vivo models.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Roflumilast | PDE4 inhibitor | Anti-inflammatory |

| Apremilast | PDE4 inhibitor | Treatment for psoriasis |

| Vorinostat | Histone deacetylase inhibitor | Cancer therapy |

Synthetic Chemistry

Synthesis Pathways : The synthesis of 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps that include the formation of the indole core followed by sulfonation and acetamide coupling. This multi-step synthesis highlights the compound's complexity and the need for careful optimization of reaction conditions to achieve high yields.

Environmental Applications

Environmental Chemistry : The compound's sulfonamide structure allows for potential applications in environmental science, particularly in the development of agents that can mitigate pollution or enhance the degradation of harmful substances. Research into its environmental fate and transport could provide insights into its utility as an environmentally friendly chemical agent.

Comparison with Similar Compounds

Key Compounds:

2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide (CAS 878058-84-5) Molecular Formula: C₂₃H₂₅N₃O₅S Molecular Weight: 455.5 g/mol Key Differences: Lacks the 2,6-dimethyl substitution on the morpholino ring, which may reduce steric hindrance and alter pharmacokinetic properties compared to the target compound .

Table 1: Structural and Physicochemical Comparison

*Hypothetical structure based on evidence; †Calculated based on analogous compounds.

N,N-Dialkylacetamide Derivatives

Key Compounds:

2-(3-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878055-91-5) Molecular Formula: C₂₄H₂₉N₃O₄S Molecular Weight: 455.6 g/mol Key Differences: Substitutes the morpholino group with a 2,4-dimethylphenylamino moiety, likely reducing solubility in polar solvents .

2-(3-((2-(Indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide (CAS 894024-53-4)

Table 2: Pharmacophore Comparison

Q & A

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

The synthesis of related morpholino-acetamide derivatives involves multi-step reactions, often starting with nucleophilic substitutions or sulfonylation. For example, in analogous compounds, the sulfonyl group is introduced via reaction of intermediates with sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). Optimization strategies include:

- Stepwise addition of reagents : Repeated addition of acetyl chloride and Na₂CO₃ improves yield by driving the reaction to completion .

- Purification methods : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) followed by recrystallization (e.g., ethyl acetate) enhances purity .

- Temperature control : Stirring at room temperature for extended periods (e.g., overnight) ensures complete conversion without side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : Assigns protons and carbons in the morpholino, indole, and acetamide moieties. For example, δ 7.69 ppm (indole NH) and δ 169.8 ppm (carbonyl groups) confirm connectivity .

- ESI/APCI-MS : Validates molecular weight (e.g., [M+H]⁺ at 347 m/z) and detects adducts (e.g., [M+Na]⁺) .

- TLC monitoring : Ensures reaction progress and purity before final purification .

Advanced Research Questions

Q. How do structural modifications in the morpholino or indole moieties influence bioactivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Morpholino substituents : 2,6-Dimethyl groups enhance metabolic stability by reducing cytochrome P450 interactions. Larger substituents (e.g., trifluoromethyl) may improve target binding but reduce solubility .

- Indole modifications : Sulfonyl groups at the 3-position increase electrophilicity, potentially enhancing interactions with nucleophilic residues in enzyme active sites. Substitutions at the 1-position (e.g., N,N-diethylacetamide) improve membrane permeability .

- Methodological approach : Synthesize analogs via stepwise functionalization (e.g., introducing sulfonyl groups before indole alkylation) and compare IC₅₀ values in enzymatic assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from variations in experimental design. Strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for variables like passage number and serum concentration .

- Dose-response validation : Perform triplicate experiments with ≥6 concentration points to ensure reproducibility .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .

Q. What strategies improve metabolic stability without compromising target affinity?

- Bioisosteric replacement : Substitute labile ester groups with amides or morpholino rings to resist hydrolysis .

- Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow oxidative metabolism .

- In vitro microsomal assays : Test stability using liver microsomes (human/rat) and optimize compounds with t₁/₂ > 60 minutes .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

- Molecular docking : Identify key interactions between the morpholino group and target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable LogP (1–3) and low CYP inhibition .

- QSAR modeling : Correlate structural descriptors (e.g., polar surface area) with bioavailability data from in vivo studies .

Methodological Notes

- Experimental design : For bioactivity studies, adopt randomized block designs with split plots to account for variables like rootstock effects or harvest seasons .

- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle synergistic effects of substituents on activity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.